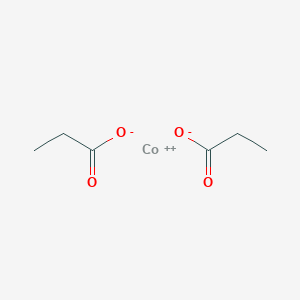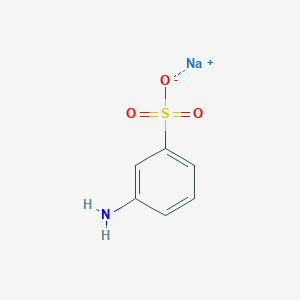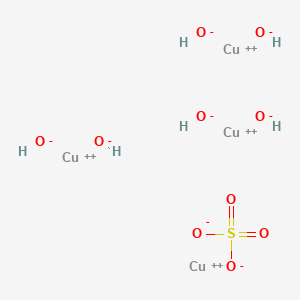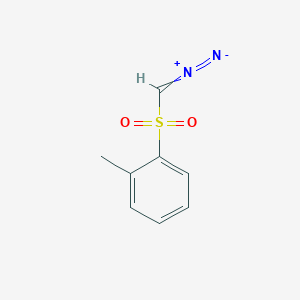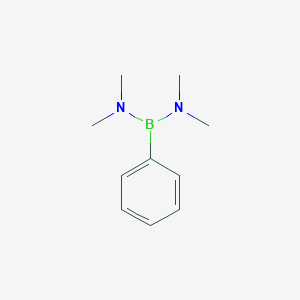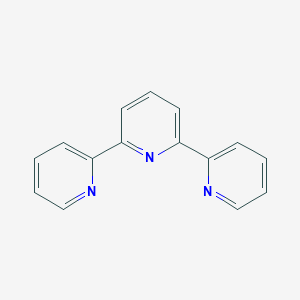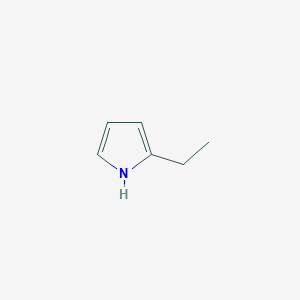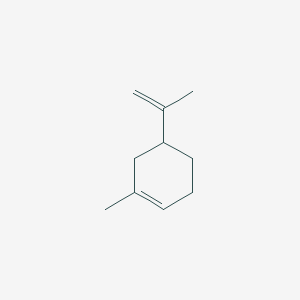
Zinc methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc methanolate is a chemical compound that has been gaining significant attention in scientific research due to its potential applications in various fields. It is a coordination compound of zinc and methanol, and its chemical formula is Zn(OCH3)2. Zinc methanolate is an important precursor for the synthesis of various zinc oxide-based materials, which have been widely used in catalysis, gas sensing, and optoelectronics.
Applications De Recherche Scientifique
Zinc methanolate has been extensively studied for its potential applications in various fields. One of the most significant applications of zinc methanolate is in the synthesis of zinc oxide-based materials. Zinc oxide is a versatile material that has been used in various applications, including catalysis, gas sensing, and optoelectronics. Zinc methanolate is a precursor for the synthesis of zinc oxide nanoparticles, which have been shown to exhibit enhanced catalytic activity and gas sensing properties.
Mécanisme D'action
The mechanism of action of zinc methanolate is not well understood. However, it is believed that zinc methanolate acts as a Lewis acid catalyst in various chemical reactions. The Lewis acid sites on the surface of zinc oxide nanoparticles, which are derived from zinc methanolate, can interact with electron-rich species, leading to the activation of the reactants and the formation of the desired products.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of zinc methanolate. However, it has been reported that zinc oxide nanoparticles, which are derived from zinc methanolate, can induce cytotoxicity in various cell lines. The cytotoxicity is believed to be due to the generation of reactive oxygen species (ROS) by the nanoparticles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using zinc methanolate as a precursor for the synthesis of zinc oxide nanoparticles is its ease of synthesis. Zinc methanolate can be easily prepared by reacting zinc acetate with methanol in the presence of a base. Moreover, zinc methanolate is a stable and easily transportable solid, which makes it convenient for use in lab experiments.
However, there are also some limitations associated with the use of zinc methanolate. One of the main limitations is the potential toxicity of the resulting zinc oxide nanoparticles. As mentioned earlier, zinc oxide nanoparticles can induce cytotoxicity in various cell lines, which may limit their use in biomedical applications.
Orientations Futures
There are several future directions that can be explored in the field of zinc methanolate. One of the most promising directions is the development of new synthesis methods that can produce zinc oxide nanoparticles with improved properties. For example, the use of different precursors or reaction conditions may result in the formation of nanoparticles with enhanced catalytic activity or gas sensing properties.
Another future direction is the investigation of the potential biomedical applications of zinc oxide nanoparticles. Despite the potential toxicity of these nanoparticles, they have been shown to exhibit promising antimicrobial and anticancer properties. Therefore, further research is needed to explore their potential use in these applications.
Conclusion:
Zinc methanolate is a coordination compound of zinc and methanol that has been extensively studied for its potential applications in various fields. It is an important precursor for the synthesis of zinc oxide-based materials, which have been widely used in catalysis, gas sensing, and optoelectronics. Zinc methanolate acts as a Lewis acid catalyst in various chemical reactions, and its resulting zinc oxide nanoparticles can induce cytotoxicity in various cell lines. Despite the potential limitations, there are several future directions that can be explored in the field of zinc methanolate, including the development of new synthesis methods and the investigation of potential biomedical applications.
Méthodes De Synthèse
The synthesis of zinc methanolate can be achieved by reacting zinc acetate with methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions, and the resulting product is a white crystalline solid. The purity of zinc methanolate can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
1184-55-0 |
|---|---|
Nom du produit |
Zinc methanolate |
Formule moléculaire |
C2H6O2Zn |
Poids moléculaire |
127.4 g/mol |
Nom IUPAC |
zinc;methanolate |
InChI |
InChI=1S/2CH3O.Zn/c2*1-2;/h2*1H3;/q2*-1;+2 |
Clé InChI |
JXNCWJJAQLTWKR-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].[Zn+2] |
SMILES canonique |
C[O-].C[O-].[Zn+2] |
Autres numéros CAS |
1184-55-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

